molecular formula C12H16O3 B8389183 4-Isopropoxy-2,5-dimethylbenzoic acid

4-Isopropoxy-2,5-dimethylbenzoic acid

Cat. No.: B8389183
M. Wt: 208.25 g/mol
InChI Key: ZPNZSQFTTQQXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2,5-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the aromatic ring. This structural configuration confers unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid analogs. Substituted benzoic acids are widely utilized in drug development, agrochemicals, and material science due to their versatility in forming hydrogen bonds and participating in regioselective reactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C12H16O3/c1-7(2)15-11-6-8(3)10(12(13)14)5-9(11)4/h5-7H,1-4H3,(H,13,14)

InChI Key

ZPNZSQFTTQQXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC(C)C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Benzoic Acid Derivatives

Compound Name Substituents CAS Number Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C4: isopropoxy; C2, C5: methyl Not explicitly listed ~208.26 (estimated) Not reported Pharmaceutical intermediates
4-Hydroxybenzoic acid C4: hydroxy 99-96-7 138.12 214–217 R&D, preservatives
4-Hydroxy-3,5-dimethylbenzoic acid C4: hydroxy; C3, C5: methyl 4919-37-3 166.17 222–226 Organic synthesis, reagents
4-Isobutoxy-2,5-dimethylbenzoic acid C4: isobutoxy; C2, C5: methyl 1368030-30-1 222.28 Not reported Chemical research
3-Amino-2,5-dimethylbenzoic acid C3: amino; C2, C5: methyl Not provided 179.21 Not reported Dye synthesis, organic building blocks

Key Differences and Implications

(1) Substituent Effects on Reactivity and Solubility

  • Methyl groups at C2 and C5 sterically hinder electrophilic substitution, directing reactivity to the remaining aromatic positions .
  • 4-Hydroxybenzoic acid : The polar hydroxy group increases water solubility but reduces stability under acidic conditions. It is a precursor to parabens and other antimicrobial agents .
  • 4-Isobutoxy-2,5-dimethylbenzoic acid: The longer isobutoxy chain (compared to isopropoxy) may further increase hydrophobicity, influencing solubility in nonpolar solvents .

(3) Thermal Stability

  • The methyl-substituted derivatives (4-Hydroxy-3,5-dimethylbenzoic acid , This compound ) exhibit higher melting points (222–226°C and similar) compared to unsubstituted analogs, reflecting enhanced crystallinity and stability .

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